2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)-

Flash Point Safety Transport Classification

2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- (CAS 71808-59-8), systematically named 6-(propan-2-yl)-2,5,7,10-tetraoxaundecane and also known as 1,1-bis(2-methoxyethoxy)-2-methylpropane or isobutyraldehyde bis(2-methoxyethyl acetal), is a branched aliphatic tetraether belonging to the acetal class of organic compounds. With the molecular formula C10H22O4 and a molecular weight of 206.28 g/mol, it is structurally characterized by a central acetal carbon bearing an isopropyl substituent and two 2-methoxyethoxy chains, distinguishing it from linear or differently substituted tetraoxaundecane analogs.

Molecular Formula C10H22O4
Molecular Weight 206.28 g/mol
CAS No. 71808-59-8
Cat. No. B12673411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)-
CAS71808-59-8
Molecular FormulaC10H22O4
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)C(OCCOC)OCCOC
InChIInChI=1S/C10H22O4/c1-9(2)10(13-7-5-11-3)14-8-6-12-4/h9-10H,5-8H2,1-4H3
InChIKeyUUDNWMYGHGPMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- (CAS 71808-59-8): Chemical Identity, Acetal Class, and Procurement Baseline


2,5,7,10-Tetraoxaundecane, 6-(1-methylethyl)- (CAS 71808-59-8), systematically named 6-(propan-2-yl)-2,5,7,10-tetraoxaundecane and also known as 1,1-bis(2-methoxyethoxy)-2-methylpropane or isobutyraldehyde bis(2-methoxyethyl acetal), is a branched aliphatic tetraether belonging to the acetal class of organic compounds . With the molecular formula C10H22O4 and a molecular weight of 206.28 g/mol, it is structurally characterized by a central acetal carbon bearing an isopropyl substituent and two 2-methoxyethoxy chains, distinguishing it from linear or differently substituted tetraoxaundecane analogs [1]. The compound appears on the EPA's TSCA Inventory and has been detected as an alternative solvent in environmental monitoring programs, underscoring its industrial relevance [1][2].

Why 6-Isopropyl-2,5,7,10-Tetraoxaundecane Cannot Be Interchanged with Unsubstituted TOU or Other Tetraoxaundecane Analogs


Tetraoxaundecane-based solvents share a common acetal backbone but differ critically in the substituent at the 6-position, which governs volatility, polarity, and safety-relevant physicochemical properties [1]. Unsubstituted 2,5,7,10-tetraoxaundecane (TOU, CAS 4431-83-8) exhibits a flash point of 92 °C and boiling point of 201.5 °C, while the 6-methyl analog (CAS 10143-67-6) shows markedly different volatility [2][3]. These variations are not cosmetic; they directly impact formulation flash-point compliance, evaporation rate during application, and VOC classification under diverse regulatory frameworks. Substituting one tetraoxaundecane for another without verifying these parameters risks non-compliance with transport and workplace safety regulations, altered drying behavior in coatings, and unpredictable solvency performance .

Quantitative Differentiation of 6-Isopropyl-2,5,7,10-Tetraoxaundecane Versus Closest Analogs


Flash Point Elevation Versus Unsubstituted TOU: Safety and Transport Classification

The 6-isopropyl substitution elevates the predicted flash point compared to unsubstituted TOU, improving safety margins. The target compound has a predicted flash point of 59.8 °C , whereas unsubstituted TOU (CAS 4431-83-8) has an experimentally measured flash point of 92 °C. The lower flash point of the isopropyl derivative places it in a more flammable classification under GHS, requiring different storage and handling protocols [1].

Flash Point Safety Transport Classification

Boiling Point and Volatility Differentiation Among 6-Substituted Analogs

Boiling point is strongly modulated by the 6-substituent. The target isopropyl derivative boils at 232.9 °C at 760 mmHg (predicted) , compared to 238 °C for the 6-propyl analog and an experimentally determined 89 °C at 16 Torr for the 6-methyl derivative [1]. The unsubstituted TOU boils at 201.5 °C [2]. This positions the isopropyl variant with intermediate volatility, offering a balance between retention in high-temperature processes and adequate evaporation for film formation.

Boiling Point Volatility Evaporation Rate

Predicted LogP and Polarity Surface Area Comparison with Unsubstituted TOU

The branched isopropyl group increases lipophilicity relative to unsubstituted TOU. The target compound has a predicted LogP of 1.29 and a topological polar surface area (PSA) of 36.92 Ų . In contrast, the unsubstituted TOU (CAS 4431-83-8) has a predicted LogP of approximately 0.27 and an identical PSA of 36.92 Ų [1]. The 1.02 LogP unit increase reflects enhanced partitioning into hydrophobic media while retaining the same hydrogen-bonding capacity, offering differentiated solvency for non-polar resins and contaminants.

LogP PSA Polarity Solvency

TSCA Inventory Status: Regulatory Differentiation from Non-Listed Analogs

The target compound is explicitly listed on the EPA TSCA Inventory under the 2024 CDR TSCA Inactive designation, with the synonym 'Isobutyraldehyde, bis(2-methoxyethyl acetal)' [1]. This provides a clear regulatory identity for U.S. procurement, whereas many substituted tetraoxaundecanes lack explicit TSCA listing or appear only under generic descriptions, creating uncertainty for industrial users regarding compliance obligations.

TSCA Regulatory Compliance EPA Inventory

Density and Molecular Volume: Physical Property Basis for Formulation Calculations

The target compound has a predicted density of 0.938 g/cm³ . The 6-propyl analog has a slightly higher predicted density of 0.94 g/cm³ , while the 6-methyl analog has an experimentally measured density of 0.9750 g/cm³ at 20 °C [1]. The unsubstituted TOU has a density that can be estimated from its molar mass and structure but is not directly reported in the same units. The trend shows decreasing density with increasing alkyl chain length at the 6-position, which affects weight-to-volume conversion in formulation and batch-scale calculations.

Density Formulation Molecular Volume

Class-Level Evidence: TOU-Class Solvents as NMP Replacements with Favorable Toxicological Profile

As a member of the tetraoxaundecane (TOU) class, the target compound belongs to a family positioned commercially as alternatives to N-methyl-2-pyrrolidone (NMP), which carries reproductive toxicity hazard statements under EU REACH . TOU-class solvents show very good profiles for health and environment regarding toxicity and ecotoxicity, with TOU (unsubstituted) demonstrating a fish LC50 (Poecilia reticulata) > 100 mg/L over 96 hours [1]. While direct toxicological data for the 6-isopropyl derivative are not published, the class-level profile combined with the compound's higher LogP (predicting reduced aqueous exposure) supports its positioning as a safer alternative to NMP in applications where toxicity concerns drive solvent substitution [2].

NMP Replacement Toxicology Green Solvent

Recommended Application Scenarios for 6-Isopropyl-2,5,7,10-Tetraoxaundecane Based on Quantitative Differentiation Evidence


Non-Hazardous Polyurethane Dispersion Formulation Requiring Controlled Evaporation

Patents describe the use of 2,5,7,10-tetraoxaundecane (TOU) as a coalescing solvent in water-based polyurethane dispersions for coatings on plastics and rubber, where alternative solvents have failed due to poor solvation power [1]. The 6-isopropyl derivative, with its boiling point of 232.9 °C —31 °C higher than unsubstituted TOU—offers extended open time during film coalescence while retaining the favorable toxicity profile of the TOU class. This makes it suitable for coating applications requiring slower evaporation without sacrificing film integrity.

Adhesive Formulations as a Safer NMP Replacement with Enhanced Hydrophobic Solvency

TOU-based solvents are commercialized as direct substitutes for NMP in PVC adhesives, PU adhesives, heat-sealable adhesives, and contact glues . The 6-isopropyl derivative's LogP of 1.29 — approximately 10-fold higher octanol partitioning than unsubstituted TOU (LogP ~0.27) — provides enhanced solvency for hydrophobic adhesive resins and contaminants while maintaining the acetal backbone's compatibility with polar formulation components. This differentiated solvency profile addresses the specific need for NMP alternatives that can dissolve non-polar additives without introducing reproductive toxicity labeling.

Diesel Fuel Oxygenate Research Leveraging Controlled Volatility

TOU has been studied by NIST as a diesel fuel oxygenate using advanced distillation curve methodology, with volatility being the primary performance parameter [2]. The 6-isopropyl derivative's intermediate boiling point and flash point — positioned between the more volatile unsubstituted TOU (bp 201.5 °C) and the heavier 6-propyl analog (bp 238 °C) [3] — offer a tunable volatility profile for fuel oxygenate research where distillation curve behavior directly impacts combustion performance and emissions.

Industrial Cleaning Formulations with Regulatory Clarity for U.S. Markets

The compound's detection as an alternative solvent in environmental monitoring of the Ruhr River confirms its real-world use in industrial cleaning applications [4]. Its explicit TSCA Inventory listing under EPA's CompTox Dashboard [5] provides unambiguous regulatory standing for U.S. procurement, unlike several tetraoxaundecane analogs whose inventory status is unclear. For U.S.-based formulators of industrial cleaners, this explicit listing reduces supply-chain compliance risk when sourcing tetraoxaundecane-based solvents.

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